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Compound of Interest

Compound Name:
7-Methoxybenzofuran-2-carboxylic

acid

Cat. No.: B1585203 Get Quote

This document provides a comprehensive guide for the synthesis of 7-Methoxybenzofuran-2-
carboxylic acid, a valuable building block in medicinal chemistry and drug development. The

protocol herein is designed for researchers, scientists, and professionals in the field of organic

synthesis and drug discovery. This guide emphasizes not only the procedural steps but also the

underlying chemical principles and mechanistic rationale to ensure a thorough understanding

and successful execution of the synthesis.

Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in

natural products and synthetic molecules with a wide array of biological activities. Their diverse

pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities,

make them attractive scaffolds for drug design. 7-Methoxybenzofuran-2-carboxylic acid, in

particular, serves as a crucial intermediate for the synthesis of more complex, biologically

active molecules. This guide details a reliable and reproducible two-step synthesis

commencing from the readily available starting material, o-vanillin (2-hydroxy-3-

methoxybenzaldehyde).

Synthetic Strategy Overview
The synthesis of 7-Methoxybenzofuran-2-carboxylic acid is accomplished through a two-

step process:
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Darzens Condensation: The synthesis initiates with a Darzens-type condensation reaction

between o-vanillin and diethyl bromomalonate. This step efficiently constructs the

benzofuran ring system, yielding the intermediate, ethyl 7-methoxybenzofuran-2-carboxylate.

Ester Hydrolysis: The subsequent step involves the hydrolysis of the ethyl ester to the

desired carboxylic acid under basic conditions.

This synthetic route is advantageous due to the accessibility of the starting materials,

straightforward reaction conditions, and good overall yield.

Mechanistic Insights: The Darzens Condensation
The formation of the benzofuran ring in the first step is a variation of the Darzens condensation.

The mechanism proceeds as follows:

Enolate Formation: A base, in this case, potassium carbonate, deprotonates the α-carbon of

diethyl bromomalonate, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl

carbon of o-vanillin.

Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular

nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine atom,

leading to the formation of a cyclopropane intermediate (a glycidic ester).

Rearrangement and Aromatization: The glycidic ester then undergoes a base-catalyzed

rearrangement and elimination of a molecule of water and carbon dioxide from the malonate

moiety to afford the aromatic benzofuran ring system.

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting

potential issues.

Experimental Protocols
Part 1: Synthesis of Ethyl 7-Methoxybenzofuran-2-
carboxylate
This procedure details the formation of the benzofuran ring system from o-vanillin.
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Materials and Reagents:

Reagent/Material
Molecular Weight (
g/mol )

Quantity Moles

o-Vanillin 152.15 5.0 g 32.8 mmol

Diethyl

bromomalonate
239.06 8.6 g (5.8 mL) 36.0 mmol

Anhydrous Potassium

Carbonate
138.21 9.1 g 65.8 mmol

Anhydrous Acetone - 100 mL -

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

o-vanillin (5.0 g, 32.8 mmol) and anhydrous acetone (100 mL).

Stir the mixture at room temperature until the o-vanillin is completely dissolved.

To the solution, add anhydrous potassium carbonate (9.1 g, 65.8 mmol) followed by diethyl

bromomalonate (8.6 g, 36.0 mmol).

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion of the reaction, allow the mixture to cool to room temperature.

Filter the solid potassium salts and wash the residue with acetone (2 x 20 mL).

Combine the filtrate and the washings and concentrate under reduced pressure using a

rotary evaporator to obtain a crude oil.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure ethyl 7-methoxybenzofuran-2-carboxylate as a

pale yellow solid.
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Visualization of the Synthetic Workflow:
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Caption: Overall synthetic scheme for 7-Methoxybenzofuran-2-carboxylic acid.

Part 2: Synthesis of 7-Methoxybenzofuran-2-carboxylic
acid
This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

Reagent/Material Molecular Weight ( g/mol ) Quantity

Ethyl 7-methoxybenzofuran-2-

carboxylate
220.22 4.0 g

Sodium Hydroxide (NaOH) 40.00 2.0 g

Ethanol - 50 mL

Water - 50 mL

Concentrated Hydrochloric

Acid (HCl)
- As needed

Procedure:
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In a 250 mL round-bottom flask, dissolve ethyl 7-methoxybenzofuran-2-carboxylate (4.0 g) in

ethanol (50 mL).

In a separate beaker, prepare a solution of sodium hydroxide (2.0 g) in water (50 mL) and

add it to the flask.

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the

starting material is no longer visible.

After cooling to room temperature, remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x

30 mL) to remove any unreacted starting material.

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of

concentrated hydrochloric acid. A precipitate will form.

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum

oven to yield 7-Methoxybenzofuran-2-carboxylic acid as a white to off-white solid.

Characterization Data
Ethyl 7-Methoxybenzofuran-2-carboxylate:

Appearance: Pale yellow solid

Molecular Formula: C₁₂H₁₂O₄

Molecular Weight: 220.22 g/mol

IR (KBr, cm⁻¹): 1720 (C=O, ester), 1620, 1580 (C=C, aromatic)

¹H NMR (CDCl₃, δ ppm): 1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 4.00 (s, 3H, -OCH₃), 6.90-

7.40 (m, 4H, Ar-H)

7-Methoxybenzofuran-2-carboxylic acid:

Appearance: White to off-white solid
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Molecular Formula: C₁₀H₈O₄

Molecular Weight: 192.17 g/mol

Melting Point: 225-227 °C

IR (KBr, cm⁻¹): 3300-2500 (br, O-H, carboxylic acid), 1690 (C=O, carboxylic acid), 1625,

1585 (C=C, aromatic)

¹H NMR (DMSO-d₆, δ ppm): 13.5 (br s, 1H, -COOH), 7.55 (s, 1H, H-3), 7.30 (d, 1H, J=8.0

Hz, H-4), 7.15 (t, 1H, J=8.0 Hz, H-5), 6.95 (d, 1H, J=8.0 Hz, H-6), 3.95 (s, 3H, -OCH₃)

¹³C NMR (DMSO-d₆, δ ppm): 162.5, 148.0, 145.5, 145.0, 128.0, 124.0, 115.0, 112.0, 108.0,

56.0

Visualization of the Reaction Mechanism:
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Step 1: Enolate Formation

Step 2: Nucleophilic Attack

Step 3 & 4: Cyclization & Aromatization
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Caption: Mechanism of the Darzens-type condensation for benzofuran synthesis.

To cite this document: BenchChem. [Synthesis of 7-Methoxybenzofuran-2-carboxylic acid:
An Application Note and Detailed Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585203#step-by-step-synthesis-of-7-
methoxybenzofuran-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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